(2-Aminoethyl)(benzyloxy)amine
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Overview
Description
(2-Aminoethyl)(benzyloxy)amine is an organic compound that features both an amino group and a benzyloxy group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(benzyloxy)amine typically involves the reaction of benzyl alcohol with ethylenediamine. The process can be carried out under basic conditions, often using a catalyst to facilitate the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{NH}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to yield simpler amines or alcohols, depending on the reducing agent used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethylamine and benzyl alcohol.
Substitution: Various substituted amines depending on the substituent introduced.
Scientific Research Applications
(2-Aminoethyl)(benzyloxy)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amines and amides.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals, especially those targeting neurological conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(benzyloxy)amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyloxy group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate biochemical pathways, making the compound of interest in drug design and enzyme studies.
Comparison with Similar Compounds
Benzylamine: Similar in structure but lacks the ethyl chain and additional amino group.
Phenethylamine: Contains an ethyl chain but lacks the benzyloxy group.
(2-Aminoethyl)benzene: Similar but without the oxygen atom in the benzyloxy group.
Uniqueness: (2-Aminoethyl)(benzyloxy)amine is unique due to the presence of both an amino group and a benzyloxy group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N'-phenylmethoxyethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c10-6-7-11-12-8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 |
InChI Key |
BMIZFNZTVSHVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONCCN |
Origin of Product |
United States |
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